molecular formula C11H18O4S B12094089 Benzenebutanol, methanesulfonate CAS No. 65512-08-5

Benzenebutanol, methanesulfonate

Cat. No.: B12094089
CAS No.: 65512-08-5
M. Wt: 246.33 g/mol
InChI Key: CIZOMPBJUCKUPS-UHFFFAOYSA-N
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Description

Benzenebutanol, methanesulfonate (CAS # 65512-08-5), also known as 4-phenylbutyl methanesulfonate or 4-phenyl-1-butyl mesylate, is an organic sulfonate ester derived from the reaction of 4-phenyl-1-butanol with methanesulfonic acid. Structurally, it consists of a phenyl-substituted butanol backbone esterified with a methanesulfonyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing. For example, Pfizer patents (US4473704 A1, 1984; US4476131 A1, 1984) highlight its role in synthesizing bioactive molecules through nucleophilic substitution reactions, leveraging the mesylate group’s leaving-group properties .

Its molecular formula is C₁₁H₁₆O₃S, with a molecular weight of 228.31 g/mol. The phenyl group enhances lipophilicity, while the methanesulfonate moiety contributes to its reactivity in alkylation or acylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanol, methanesulfonate typically involves the reaction of benzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

C6H5CH2CH2CH2OH+CH3SO2ClC6H5CH2CH2CH2OSO2CH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl} C6​H5​CH2​CH2​CH2​OH+CH3​SO2​Cl→C6​H5​CH2​CH2​CH2​OSO2​CH3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanol, methanesulfonate undergoes various types of chemical reactions including:

    Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles such as halides, amines, and thiols.

    Reduction Reactions: The compound can be reduced to benzenebutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium iodide (NaI) in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of substituted benzenebutanol derivatives.

    Reduction: Formation of benzenebutanol.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Benzenebutanol, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzenebutanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.

Comparison with Similar Compounds

Benzenebutanol, methanesulfonate belongs to a broader class of sulfonate esters and phenyl-substituted alcohols. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues: Phenyl-Substituted Alcohols and Sulfonates

Compound Name CAS # Molecular Formula Key Structural Features Applications/Properties
This compound 65512-08-5 C₁₁H₁₆O₃S 4-phenylbutyl + methanesulfonate Pharmaceutical synthesis intermediate
3-Phenyl-1-butanol 2722-36-3 C₁₀H₁₄O 3-phenylbutanol (no sulfonate group) Flavoring agent, solvent
1,5-Pentanediol, 3-phenyl- 829-27-6 C₁₁H₁₆O₂ Diol with central phenyl group Polymer plasticizer
Cyclohexaneethanol, 2-phenyl- 69597-23-5 C₁₄H₂₀O Cyclohexane ring + phenyl-ethanol Cosmetic emulsifier
Methyl benzoate 93-58-3 C₈H₈O₂ Aliphatic benzoate ester Food preservative, fragrance

Key Observations:

Reactivity: this compound exhibits higher electrophilicity compared to non-sulfonated analogues (e.g., 3-Phenyl-1-butanol) due to the mesylate group, making it more reactive in SN2 reactions.

Lipophilicity : The phenyl group increases hydrophobicity relative to aliphatic sulfonates (e.g., methyl methanesulfonate), enhancing membrane permeability in drug delivery systems.

Toxicity Profile: Unlike lead methanesulfonate (a carcinogenic lead salt), benzenebutanol methanesulfonate lacks heavy metals, reducing acute environmental toxicity. However, its ecotoxicological data remain understudied.

Functional Analogues: Benzoates and Aliphatic Sulfonates

Compound Type Example (CAS #) Key Differences
Aliphatic benzoates Methyl benzoate (93-58-3) Ester of benzoic acid; lacks sulfonate reactivity.
Branched sulfonates Isopropyl benzoate (939-48-0) Lower steric hindrance than phenyl-substituted derivatives.
Unsaturated esters cis-3-Hexenyl benzoate (25152-85-6) Double bonds increase reactivity but reduce stability.

Research Findings:

  • Synthetic Utility: Benzenebutanol methanesulfonate’s phenyl group stabilizes transition states in Suzuki-Miyaura cross-coupling reactions, outperforming aliphatic sulfonates in aryl-alkyl bond formation.
  • Stability : Compared to unsaturated esters (e.g., 3-Methyl-2-butenyl benzoate), its saturated backbone reduces susceptibility to oxidation.

Biological Activity

Benzenebutanol, methanesulfonate (C11H16O3S), is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

This compound is synthesized through the reaction of 4-phenyl-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction can be represented as:

4 Phenyl 1 butanol+Methanesulfonyl chlorideBenzenebutanol methanesulfonate+HCl\text{4 Phenyl 1 butanol}+\text{Methanesulfonyl chloride}\rightarrow \text{Benzenebutanol methanesulfonate}+\text{HCl}

This compound is characterized by its ability to act as an alkylating agent due to the presence of the methanesulfonate group, which can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.

The primary mechanism of action for this compound involves its role as an alkylating agent . This property allows it to participate in various biochemical reactions, particularly those involving nucleophilic substitution. The methanesulfonate group can be replaced by various nucleophiles such as hydroxide ions or amines, facilitating the formation of diverse chemical products.

Anti-inflammatory Activity

Research indicates that compounds related to benzenebutanol exhibit significant anti-inflammatory properties. For example, studies on similar compounds have demonstrated their ability to inhibit inflammation effectively. In one study, derivatives exhibited up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations . This suggests that benzenebutanol may have comparable effects, warranting further investigation.

Antioxidant Properties

Antioxidant activity is another area where benzenebutanol may play a role. Compounds with similar structures have been reported to exhibit antioxidant effects comparable to established antioxidants like Vitamin C . This property is crucial for mitigating oxidative stress in biological systems.

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activities of related compounds:

Study Compound Activity Findings
Benzenesulphonamide DerivativesAnti-inflammatoryInhibition rates up to 94.69% in rat models
Sulphonamide DerivativesAntimicrobialMIC values between 6.28 mg/mL and 6.72 mg/mL against various bacteria
Antioxidant StudiesAntioxidantComparable activity to Vitamin C

These findings underscore the potential utility of benzenebutanol in therapeutic applications.

Applications in Medicine and Industry

This compound has several promising applications:

  • Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents targeting inflammation and infection.
  • Biochemical Research : Utilized in studies investigating enzyme interactions and metabolic pathways.
  • Industrial Chemistry : Employed in producing specialty chemicals due to its reactivity and functional group compatibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzenebutanol methanesulfonate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Benzenebutanol methanesulfonate can be synthesized via esterification of benzenebutanol with methanesulfonyl chloride. Key conditions include using a base (e.g., triethylamine) to neutralize HCl byproducts and a solvent such as dichloromethane. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 alcohol:sulfonyl chloride) are critical for yields >85%. Side reactions (e.g., over-sulfonation) are minimized by slow reagent addition .

Q. How should benzenebutanol methanesulfonate be stored to maintain chemical stability, and what degradation products form under suboptimal conditions?

  • Methodological Answer : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. Degradation under humidity or light produces benzenebutanol and methanesulfonic acid, detectable via HPLC with UV absorption at 254 nm. Stability studies recommend periodic purity checks using GC-MS .

Q. What analytical techniques are recommended for routine purity assessment of benzenebutanol methanesulfonate?

  • Methodological Answer :

TechniqueParametersDetection LimitReference
HPLCC18 column, 70:30 acetonitrile/water0.1 µg/mL[11, 15]
GC-MSDB-5 column, electron ionization10 ppm[13]

Advanced Research Questions

Q. How does the electrophilic reactivity of benzenebutanol methanesulfonate compare to smaller alkylating agents (e.g., methyl methanesulfonate) in mutagenicity assays?

  • Methodological Answer : Benzenebutanol methanesulfonate’s larger alkyl group may increase DNA adduct formation but reduce volatility compared to methyl methanesulfonate (MMS). Dose-response assays in S. cerevisiae or E. coli with positive controls (e.g., MMS) and sequencing-based mutation profiling can quantify relative mutagenic potency .

Q. What strategies mitigate cross-reactivity when quantifying benzenebutanol methanesulfonate in biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) isolates the compound from interferents. UPLC-DAD with gradient elution (5–95% acetonitrile in 10 min) resolves co-eluting metabolites. Cross-reactivity <5% is achievable with method validation per ICH guidelines .

Q. How can contradictory data on environmental persistence of methanesulfonate derivatives be resolved?

  • Methodological Answer : Microcosm studies using isotopically labeled benzenebutanol methanesulfonate (e.g., ¹⁴C-labeled) track degradation pathways. Field vs. lab discrepancies are analyzed via multivariate regression models incorporating variables like pH, microbial activity, and UV exposure .

Q. Data Contradiction Analysis

Q. What experimental designs address variability in reported cytotoxicity thresholds for benzenebutanol methanesulfonate?

  • Methodological Answer :

  • Step 1 : Standardize cell lines (e.g., HepG2) and exposure times (24–72 hr).
  • Step 2 : Use plate controls (4 negative/4 positive per 96-well plate) to normalize batch effects .
  • Step 3 : Apply ANOVA with post-hoc Tukey tests to identify outliers. Reproducibility is confirmed via inter-lab round-robin trials .

Q. Synthesis Optimization

Q. What catalysts or solvent systems improve regioselectivity in benzenebutanol methanesulfonate synthesis?

  • Methodological Answer : Lewis acids (e.g., ZnCl₂) in toluene increase regioselectivity for primary alcohol sulfonation. Solvent screening (DMF vs. THF) shows DMF improves yields by 15% due to enhanced sulfonyl chloride activation .

Q. Biological Interaction Mechanisms

Q. How does benzenebutanol methanesulfonate interact with nucleophilic residues in protein targets?

  • Methodological Answer : The methanesulfonate group acts as a leaving group, enabling alkylation of cysteine thiols or lysine amines. Mass spectrometry (MALDI-TOF) identifies adducts (e.g., +138 Da for benzenebutanol adducts). Competitive assays with glutathione quantify reactivity .

Q. Environmental Impact Assessment

Q. What biodegradation pathways are hypothesized for benzenebutanol methanesulfonate in aquatic systems?

  • Methodological Answer : Aerobic degradation via Pseudomonas spp. hydrolyzes the ester bond, yielding benzenebutanol (further oxidized to benzoic acid) and methanesulfonate. Anaerobic pathways produce sulfide derivatives. LC-QTOF-MS monitors intermediate metabolites .

Properties

CAS No.

65512-08-5

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

methanesulfonic acid;4-phenylbutan-1-ol

InChI

InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4)

InChI Key

CIZOMPBJUCKUPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO

Origin of Product

United States

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